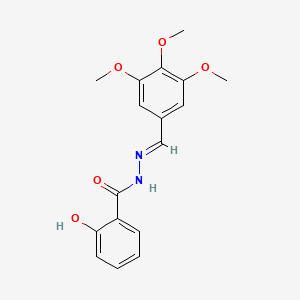

![molecular formula C15H14N2O4S B5560906 N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic molecules characterized by a complex structure incorporating elements like thieno[3,4-b][1,4]dioxine and carboxamide groups.

Synthesis Analysis

- The synthesis of related compounds involves various steps, including the reaction of N-acetylisatines with different hydrazides to afford glyoxylamides (Almutairi et al., 2018).

- Microwave-assisted synthesis methods have been reported for similar structures, emphasizing efficiency and high yields (Chavan et al., 2018).

Molecular Structure Analysis

- X-ray diffraction methods have been utilized to characterize similar compounds, revealing details like intra- and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

- Related compounds exhibit various reactions, including intramolecular cyclization and ring-opening reactions (Kumar et al., 2012).

Physical Properties Analysis

- The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often determined through spectroscopic methods and elemental analysis.

Chemical Properties Analysis

- Compounds in this category often exhibit specific reactivity patterns, like susceptibility to nucleophilic attack or participation in hydrogen bonding, which can be inferred from their molecular structure.

- Some compounds have shown potential in applications like antimicrobial agents, as indicated by their activity against bacteria and fungi (Almutairi et al., 2018).

科学的研究の応用

Histone Deacetylase Inhibition

N-acetyldinaline, identified as CI-994, is an antitumor cytostatic agent undergoing clinical trials. It acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. Specifically, it inhibits HDAC-1 and HDAC-2 without affecting the activity of the prototypical histone acetyltransferase GCN5. This mechanism is linked to its antitumor activity, with histone H3 hyperacetylation detectable as early as 30 minutes after administration in HCT-8 colon carcinoma cells, suggesting that HDAC inhibition is an early event in cells treated with CI-994 (Kraker et al., 2003).

Green Synthesis of Analgesic and Antipyretic Compounds

A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds, showcasing the chemical versatility and potential pharmaceutical applications of related compounds. These syntheses highlight an environmental-friendly route, emphasizing the importance of sustainable methods in drug discovery and design (Reddy et al., 2014).

Antimicrobial Activity

Synthesized derivatives of related chemical structures have shown antimicrobial activity. This demonstrates the potential for developing new antimicrobial agents based on the molecular framework of N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, suggesting a pathway for the creation of novel treatments for infections (Abdel-rahman et al., 2002).

特性

IUPAC Name |

N-(4-acetamidophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-9(18)16-10-2-4-11(5-3-10)17-15(19)14-13-12(8-22-14)20-6-7-21-13/h2-5,8H,6-7H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLLPEOGFIVUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3C(=CS2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

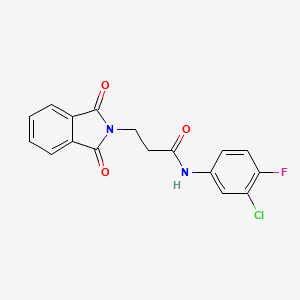

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

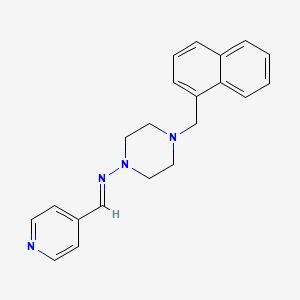

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)

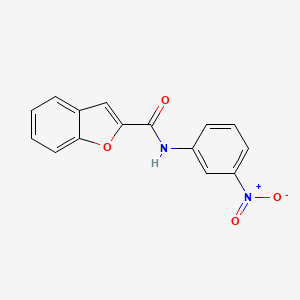

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)